4-Bromo-3-chlorobenzotrifluoride
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Overview
Description
4-Bromo-3-chlorobenzotrifluoride is an organic compound with the chemical formula C7H3BrClF3. It is a halogenated aromatic hydrocarbon, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chlorobenzotrifluoride typically involves the reaction of trifluorotoluene with sodium hydroxide to form the sodium salt of trifluorotoluene. This intermediate is then reacted with bromoethane or bromopropane under alkaline conditions to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the benzene ring.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can produce an aminated derivative of this compound .
Scientific Research Applications
4-Bromo-3-chlorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorobenzotrifluoride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. These reactions typically proceed through the formation of a Meisenheimer complex, followed by the elimination of a leaving group .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the chlorine atom.
3-Chlorobenzotrifluoride: Similar in structure but lacks the bromine atom.
4-Chlorobenzotrifluoride: Similar in structure but lacks the bromine atom.
Uniqueness: 4-Bromo-3-chlorobenzotrifluoride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual halogenation allows for more versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-bromo-2-chloro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIHGGJJMXISV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558307 |
Source
|
Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-04-0 |
Source
|
Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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